4-[5-({[2-(1-adamantyl)-1,3-thiazol-4-yl]methyl}thio)-4-phenyl-4H-1,2,4-triazol-3-yl]pyridine
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Overview
Description
4-[5-({[2-(ADAMANTAN-1-YL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]PYRIDINE is a complex organic compound that features a unique combination of adamantane, thiazole, triazole, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-({[2-(ADAMANTAN-1-YL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]PYRIDINE typically involves multi-step organic reactions. One common approach includes the formation of the thiazole ring followed by the introduction of the adamantane group. The triazole ring is then synthesized and linked to the thiazole-adamantane intermediate. Finally, the pyridine ring is incorporated to complete the structure. Reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[5-({[2-(ADAMANTAN-1-YL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]PYRIDINE can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, dichloromethane, acetonitrile.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield corresponding alcohols or amines .
Scientific Research Applications
4-[5-({[2-(ADAMANTAN-1-YL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]PYRIDINE has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, anticancer, and anti-inflammatory agent due to its unique structural features.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Materials Science: The compound’s stability and unique properties make it suitable for use in the development of advanced materials and nanotechnology applications.
Industrial Applications: It can be used in the synthesis of other complex molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-[5-({[2-(ADAMANTAN-1-YL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]PYRIDINE involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The thiazole and triazole rings can interact with various enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or block receptor sites, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole: Known for its potential as an 11β-hydroxysteroid dehydrogenase type 1 inhibitor.
3-(Adamantan-1-yl)-4-methyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazole:
Uniqueness
4-[5-({[2-(ADAMANTAN-1-YL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]PYRIDINE stands out due to its combination of multiple functional groups, which confer unique chemical and biological properties. The presence of the adamantane group enhances its stability and lipophilicity, while the thiazole and triazole rings provide versatile sites for chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C27H27N5S2 |
---|---|
Molecular Weight |
485.7 g/mol |
IUPAC Name |
2-(1-adamantyl)-4-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-thiazole |
InChI |
InChI=1S/C27H27N5S2/c1-2-4-23(5-3-1)32-24(21-6-8-28-9-7-21)30-31-26(32)34-17-22-16-33-25(29-22)27-13-18-10-19(14-27)12-20(11-18)15-27/h1-9,16,18-20H,10-15,17H2 |
InChI Key |
HBTRWDMOCYDTIE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=CS4)CSC5=NN=C(N5C6=CC=CC=C6)C7=CC=NC=C7 |
Origin of Product |
United States |
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